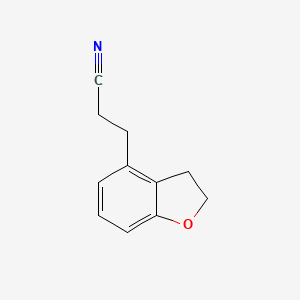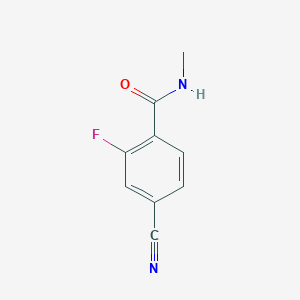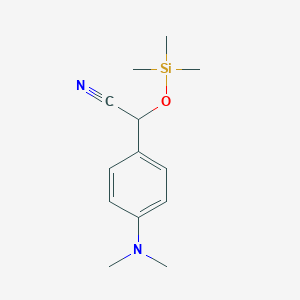
2-(4-(Dimethylamino)phenyl)-2-(trimethylsilyloxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)phenylacetonitrile is an organic compound with a complex structure that includes a dimethylamino group, a phenyl ring, a trimethylsiloxy group, and an acetonitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)phenylacetonitrile typically involves multiple steps. One common method includes the reaction of 4-(dimethylamino)benzaldehyde with trimethylsilyl cyanide in the presence of a catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 4-(Dimethylamino)phenylacetonitrile may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)phenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsiloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under various conditions, often requiring a catalyst or a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may produce amines, and substitution reactions can result in a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 4-(Dimethylamino)phenylacetonitrile exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trimethylsiloxy group can enhance the compound’s stability and solubility. These interactions can influence various biochemical pathways and processes, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Dimethylamino)phenylacetonitrile
- 4-(Dimethylamino)phenylethynyl
- 4-(Dimethylamino)phenylacetylene
Uniqueness
4-(Dimethylamino)phenylacetonitrile is unique due to its combination of functional groups, which confer distinct chemical properties. The presence of both a dimethylamino group and a trimethylsiloxy group allows for versatile reactivity and stability, making it suitable for a wide range of applications compared to similar compounds .
Propiedades
Fórmula molecular |
C13H20N2OSi |
|---|---|
Peso molecular |
248.40 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)phenyl]-2-trimethylsilyloxyacetonitrile |
InChI |
InChI=1S/C13H20N2OSi/c1-15(2)12-8-6-11(7-9-12)13(10-14)16-17(3,4)5/h6-9,13H,1-5H3 |
Clave InChI |
GRELDYXBVNCNAY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(C#N)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


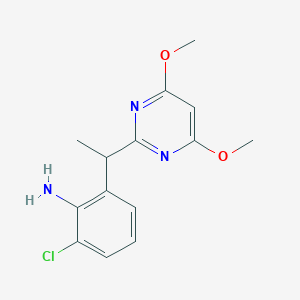

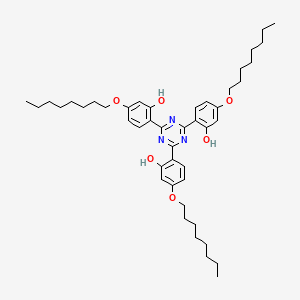
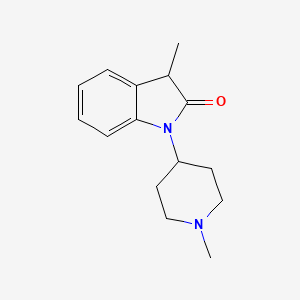
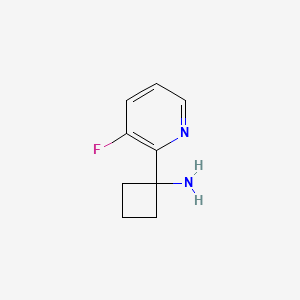
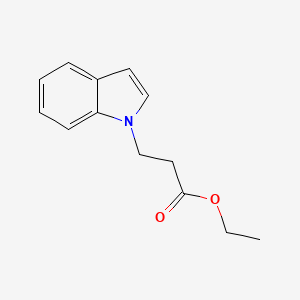
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
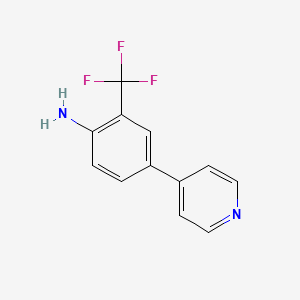
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4-[(Methylsulfanyl)methoxy]-2-nitroaniline](/img/structure/B8630437.png)
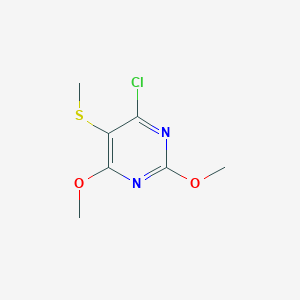
![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
